
2,4,4-trimethyl-5-phenyl-4H-imidazole 1,3-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4-Trimethyl-5-phenyl-4H-imidazole 1,3-dioxide is a heterocyclic organic compound with a unique structure that includes both imidazole and dioxide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,4-Trimethyl-5-phenyl-4H-imidazole 1,3-dioxide can be synthesized from 1-hydroxy-2,5,5-trimethyl-4-phenyl-3-imidazoline and 3-imidazoline 3-oxide. The action of hydrogen chloride on these compounds results in the addition of water or alcohol, forming derivatives of 4-hydroxy-2-imidazolinium chlorides .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethyl-5-phenyl-4H-imidazole 1,3-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of imidazoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride for hydration reactions and various oxidizing and reducing agents for other transformations .
Major Products
The major products formed from these reactions include 4-hydroxy-2-imidazolinium chlorides and other imidazole derivatives .
Scientific Research Applications
2,4,4-Trimethyl-5-phenyl-4H-imidazole 1,3-dioxide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism by which 2,4,4-trimethyl-5-phenyl-4H-imidazole 1,3-dioxide exerts its effects involves interactions with molecular targets and pathways. The compound’s imidazole ring can interact with various enzymes and receptors, influencing biological processes. The dioxide functionality may also play a role in redox reactions, contributing to the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 2,4,4-Trimethyl-5-phenyl-4H-imidazole 1-oxide
- 2,4,4-Trimethyl-1-phenyl-2-imidazolin-5-one
- 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene
Uniqueness
2,4,4-Trimethyl-5-phenyl-4H-imidazole 1,3-dioxide is unique due to its dual functionality, combining both imidazole and dioxide groups. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Properties
CAS No. |
38870-68-7 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2,4,4-trimethyl-1,3-dioxido-5-phenylimidazole-1,3-diium |
InChI |
InChI=1S/C12H14N2O2/c1-9-13(15)11(12(2,3)14(9)16)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI Key |
WGCLRJBABPMRCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(C(=[N+]1[O-])C2=CC=CC=C2)(C)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


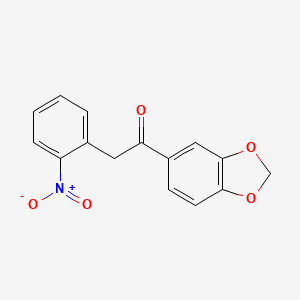
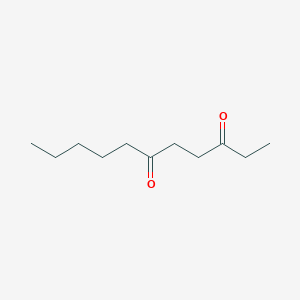

![2,2',3,3',4,4'-Hexamethoxy-7,7'-dimethyl-5,5'-di(propan-2-yl)-2h,2'h-8,8'-binaphtho[1,8-bc]furan](/img/structure/B14679959.png)

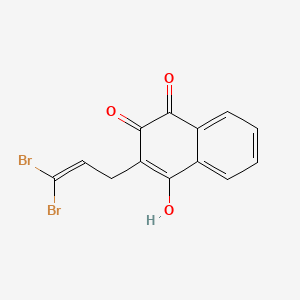
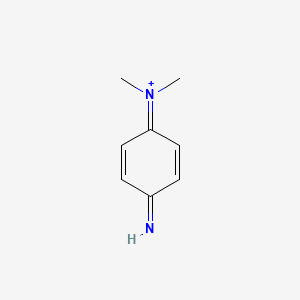
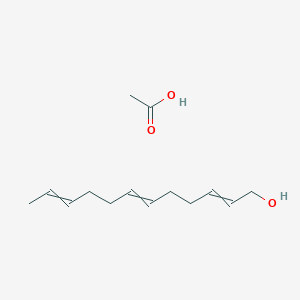
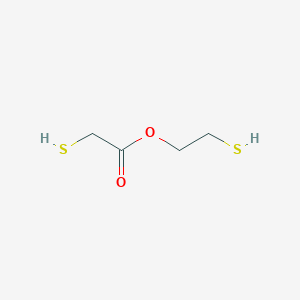

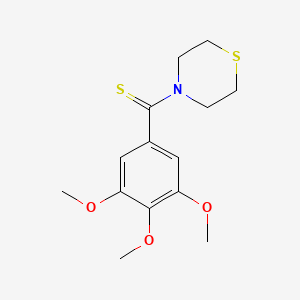
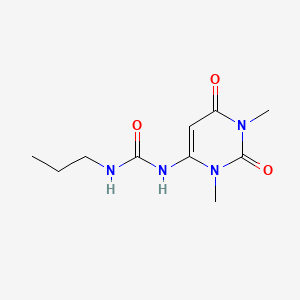
![4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14680042.png)

